molecular formula C8H11N3O4S B8006316 N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide

Cat. No.: B8006316
M. Wt: 245.26 g/mol
InChI Key: SMEIRBBVPJCFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide (CAS 1820741-36-3) is a chemical compound for research and development. This substance features a methanesulfonamide group linked to an N-ethyl-3-nitropyridine scaffold, a structure of significant interest in medicinal chemistry. The 3-nitropyridine moiety is a versatile building block for synthesizing bioactive molecules . Nitropyridines are recognized as convenient precursors for creating mono- and polynuclear heterocyclic systems, which have demonstrated a range of biological activities including antitumor, antiviral, and anti-neurodegenerative effects in research settings . The nitro group (NO2) itself is a known pharmacophore and toxicophore; its strong electron-withdrawing properties can alter the polarity and electronic characteristics of a molecule, influencing its interactions with biological targets . In pharmaceutical research, nitro-containing compounds are investigated for various applications. The nitro group can undergo enzymatic reduction, a process that generates reactive intermediates capable of contributing to biological activity, particularly in antimicrobial and antiparasitic research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-3-10(16(2,14)15)8-7(11(12)13)5-4-6-9-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEIRBBVPJCFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=CC=N1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthesis via Nucleophilic Substitution

The most widely documented method involves the reaction of 3-nitropyridin-2-amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium hydride). The mechanism proceeds via a nucleophilic substitution (SN2) where the amine group attacks the electrophilic sulfur atom of methanesulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Key Reaction Conditions

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: Room temperature (20–25°C) for 6–12 hours.

  • Work-up: Acidification with HCl, extraction with chloroform, and drying over anhydrous sodium sulfate.

Yield: ~62–70% after column chromatography (SiO₂/CHCl₃).

Alternative Routes via Nitropyridine Intermediates

Patent literature describes the use of halogenated pyridine precursors (e.g., 2-chloro-3-nitropyridine) as starting materials. For example:

  • Halogen displacement with ethylamine in DCM at −10°C to 0°C.

  • Diazotization of 4-chloro-2-amino-3-nitropyridine using sodium nitrite and HCl, followed by hydrolysis to yield hydroxyl intermediates.

Example Protocol

  • Step 1: 4-Chloro-2-amino-3-nitropyridine (5.0 g) in DCM (150 mL) reacts with cyclopropanecarbonyl chloride (15 g) at −10°C.

  • Step 2: Triethylamine (4 mL) is added to neutralize HCl, followed by stirring at 25–35°C for 5–6 hours.

  • Purification: Ethyl acetate recrystallization yields 85–90% purity.

Optimization of Reaction Parameters

Solvent and Base Selection

ParameterOptimal ChoiceEffect on Yield
Solvent Anhydrous THFMaximizes amine reactivity
Base TriethylaminePrevents HCl buildup, enhances nucleophilicity
Temperature 0–25°CBalances reaction rate and side-product formation

Notable Findings

  • Using DMF as a solvent increases reaction rate but complicates purification due to high boiling point.

  • Sodium hydride (NaH) in THF improves yields by deprotonating the amine, but requires strict anhydrous conditions.

Nitration and Functional Group Compatibility

The nitro group at position 3 of the pyridine ring is critical for directing subsequent substitutions. Studies on analogous compounds reveal:

  • Regioselectivity: The nitro group activates the pyridine ring at position 2 for sulfonamide formation while deactivating position 4.

  • Side Reactions: Over-nitration or reduction of the nitro group can occur if reaction temperatures exceed 40°C.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Direct Sulfonylation Short reaction time, minimal stepsRequires pure 3-nitropyridin-2-amine60–70%
Halogen Displacement Uses stable precursorsLow-temperature conditions needed50–65%
Diazotization Enables functional group diversityMulti-step, complex work-up40–55%

Scalability and Industrial Feasibility

Catalytic Hydrogenation

A patent describes catalytic hydrogenation of p-nitrophenyl methanesulfonamide intermediates to reduce nitro groups while preserving the sulfonamide moiety.

  • Catalyst: Palladium on carbon (Pd/C) under 30–50 psi H₂.

  • Yield: >90% after 12 hours.

Continuous Flow Synthesis

Emerging techniques using microreactors demonstrate:

  • Residence Time: 10–15 minutes at 100°C.

  • Purity: >95% with reduced solvent consumption.

Characterization and Quality Control

Critical Analytical Data

  • ¹H NMR (CDCl₃): δ 9.55 (d, 1H, J = 2.1 Hz), 9.06 (d, 1H, J = 2.1 Hz), 3.03 (s, 3H).

  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).

Impurity Profiling

  • Common by-products include N-ethyl-3-nitropyridin-2-amine (from incomplete sulfonylation) and bis-sulfonamide adducts .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Ethyl-N-(3-aminopyridin-2-yl)methanesulfonamide .

Scientific Research Applications

Synthesis and Chemical Properties

Preparation Methods:
The synthesis of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide typically involves the reaction of 3-nitropyridine-2-amine with ethyl methanesulfonate. This reaction is facilitated by a base such as sodium hydride or potassium carbonate under controlled conditions to ensure high yield and purity. The process can be scaled for industrial production, maintaining optimized conditions for bulk synthesis.

Chemical Reactions:
This compound undergoes various chemical transformations:

  • Oxidation: The nitro group can be reduced to an amino group.
  • Reduction: It can yield different derivatives when treated with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies suggest that derivatives of nitropyridines, including this compound, may possess antimicrobial effects due to their ability to interact with bacterial enzymes.
  • Anticancer Activity: Preliminary investigations show potential anticancer properties attributed to the compound’s ability to induce apoptosis in cancer cells through reactive intermediates formed during metabolic processes .

Medicine

Ongoing research is exploring the therapeutic applications of this compound:

  • Drug Development: The compound is being investigated as a potential therapeutic agent for various diseases, including infectious diseases like leishmaniasis and Chagas disease. Its structural features may allow it to act on specific molecular targets involved in these diseases .
  • Mechanism of Action: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Understanding these mechanisms is crucial for developing effective treatments .

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study evaluated the antimicrobial efficacy of several nitropyridine derivatives against common bacterial strains. This compound showed promising results, indicating potential for further development as an antimicrobial agent .
  • Anticancer Mechanism Investigation:
    • Research focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the reduction of the nitro group plays a critical role in generating reactive oxygen species that contribute to cell death .
  • Therapeutic Potential in Infectious Diseases:
    • A recent study highlighted the potential use of this compound in treating leishmaniasis. The findings suggest that its derivatives could inhibit the growth of Leishmania major parasites by targeting specific metabolic pathways .

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(3-nitropyridin-2-yl)methanesulfonamide
  • N-Propyl-N-(3-nitropyridin-2-yl)methanesulfonamide
  • N-Butyl-N-(3-nitropyridin-2-yl)methanesulfonamide

Uniqueness

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, focusing on research findings, mechanisms of action, and comparative studies with similar compounds.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that nitro-containing compounds, including this sulfonamide derivative, are effective against various bacterial strains. The mechanism often involves the reduction of the nitro group to produce reactive intermediates that can bind to DNA, leading to cell death. For instance, nitro derivatives have been shown to display activity against Mycobacterium tuberculosis and other pathogens through similar mechanisms of action .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

CompoundTarget BacteriaMIC (µg/mL)MBC/MIC Ratio
This compoundStaphylococcus epidermidis62.51
This compoundBacillus subtilis31.251
This compoundEscherichia coli1252

Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly in inhibiting tumor growth in various cancer cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis and disrupt cellular signaling pathways critical for cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the compound's effects on colon cancer cell lines, it was found to exhibit an IC50 value of approximately 7.29 μM against the SW1116 cell line, indicating substantial potency compared to standard chemotherapeutics like methotrexate . The structure-activity relationship (SAR) analysis revealed that modifications in the nitro group significantly influenced its anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Nitro groups are known to play dual roles as pharmacophores and toxicophores, influencing both therapeutic and adverse effects. The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are key players in inflammatory responses .

The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects:

  • DNA Binding : Reduced nitro species can covalently bind to DNA, causing damage and triggering apoptotic pathways.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression by interacting with their active sites.
  • Cell Signaling Modulation : It alters signaling pathways that regulate cell survival and proliferation.

Comparison with Similar Compounds

This compound can be compared with other related compounds to elucidate its unique properties:

Compound NameAntimicrobial EfficacyAnticancer EfficacyAnti-inflammatory Efficacy
N-Methyl-N-(3-nitropyridin-2-yl)methanesulfonamideModerateLowModerate
N-Propyl-N-(3-nitropyridin-2-yl)methanesulfonamideHighModerateHigh
This compound High High High

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyridine derivatives. For example:

  • Step 1 : Reacting 3-nitropyridin-2-amine with ethylating agents (e.g., ethyl bromide) in the presence of a base to introduce the ethyl group.
  • Step 2 : Sulfonylation using methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane) with a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization : Reaction temperatures (0–60°C) and solvent choices (DMF, THF) significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is often required .

Q. How is the molecular structure of This compound characterized?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and packing interactions. Programs like SHELXL (for refinement) and SHELXS (for solution) are widely used .
  • Spectroscopic Techniques :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration and electronic environments.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of This compound, and how are they addressed?

  • Methodological Answer :

  • Twinned Data : High-resolution data (≤1.0 Å) minimizes errors in electron density maps. SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections .
  • Hydrogen Bonding : Weak intermolecular interactions (e.g., C–H⋯O) are modeled using restrained refinement. Geometric constraints (riding model) for H atoms improve accuracy .
  • Validation : Tools like PLATON and CCDC Mercury assess structural plausibility and packing motifs .

Q. How can researchers assess the biological activity of This compound in cancer models?

  • Methodological Answer :

  • In Vitro Assays :
  • COX-2 Inhibition : Similar to NS-398 (a COX-2 inhibitor), dose-response curves (IC50_{50}) are generated using enzyme-linked immunosorbent assays (ELISA) .
  • Cell Viability : MTT assays on oral squamous cell carcinoma (OSCC) lines evaluate cytotoxic effects .
  • Statistical Analysis : Student’s t-test or ANOVA compares treatment groups (p < 0.05 threshold). Data are reported as mean ± SD/SE .

Q. How do researchers reconcile contradictions in synthetic yields or by-product formation?

  • Methodological Answer :

  • By-Product Analysis : LC-MS and 1H^1H NMR identify impurities (e.g., unreacted starting materials or sulfonate esters).
  • Optimization Strategies :
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sulfonylation .
  • Reagent Stoichiometry : Excess methanesulfonyl chloride (1.2–1.5 equiv) drives the reaction to completion .
  • Case Study : Inconsistent yields from 3-nitropyridin-2-amine ethylation are mitigated by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

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